4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-11(20-16-14-7)12(17)13-6-8-5-9(18-15-8)10-3-2-4-19-10/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFDDRZLFNFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant studies.
Structural Characteristics
The structure of the compound is characterized by:
- A thiadiazole ring , which contributes to its biological activity.
- A methyl group at the 4-position, enhancing lipophilicity.
- A thiophenyl isoxazole moiety , which may influence its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, various studies have reported the effectiveness of related compounds against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The compound has shown promising results in inhibiting these pathogens.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.91 - 62.5 | 7.82 - 125 |
| Staphylococcus epidermidis | 3.91 - 62.5 | 7.82 - 125 |
These values indicate that the compound has a lethal effect on these bacteria, with MBC/MIC ratios suggesting effective bactericidal activity .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, it was tested against several human cancer cell lines, showing varying degrees of activity:
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 (Breast) | 50.15 |
| HT-29 (Colon) | 56.64 |
| A549 (Lung) | 45.67 |
These results indicate that the compound effectively induces apoptosis and cell cycle arrest in cancer cells . The mechanism appears to involve inhibition of key signaling pathways associated with tumor growth.
Anti-inflammatory Activity
Thiadiazole derivatives have also been recognized for their anti-inflammatory properties. The compound may inhibit inflammatory mediators and cytokines, contributing to reduced inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, which is crucial for cell division in both bacteria and cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like carbonic anhydrase and phosphodiesterases, which play significant roles in cellular signaling and metabolism .
- Receptor Interactions : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological receptors involved in tumorigenesis .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- A study demonstrated that a related thiadiazole compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Another investigation revealed that compounds containing the thiadiazole moiety showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting potential for use in tuberculosis treatment .
Scientific Research Applications
Overview
4-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly in medicinal chemistry, including its roles as an antitumor agent, antiviral properties, and anticonvulsant effects.
Antitumor Activity
Research has shown that compounds containing the 1,2,3-thiadiazole scaffold exhibit significant antitumor activity. A study synthesized a series of 1,3,4-thiadiazoles and evaluated their effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The results indicated that certain derivatives had potent cytotoxic effects comparable to the standard drug cisplatin .
Table 1: Antitumor Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound A | HepG-2 | 15.0 | Cisplatin |
| Compound B | A-549 | 12.5 | Cisplatin |
| Compound C | HepG-2 | 10.0 | Cisplatin |
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral activities. In particular, some compounds have shown effectiveness against viruses such as Dengue virus (DENV) and Tobacco mosaic virus (TMV). One study reported a thiadiazole derivative with an EC50 value of 2.1 µM against DENV, highlighting its potential as a therapeutic agent in viral infections .
Table 2: Antiviral Activity of Thiadiazole Derivatives
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound X | DENV | 2.1 |
| Compound Y | TMV | 30.57 |
Anticonvulsant Effects
The anticonvulsant properties of thiadiazole derivatives have been extensively studied. Compounds synthesized from the thiadiazole scaffold have demonstrated significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, one derivative showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating its potential for treating epilepsy .
Table 3: Anticonvulsant Activity of Thiadiazole Derivatives
| Compound | Test Model | ED50 (mg/kg) | Protection (%) |
|---|---|---|---|
| Compound A | MES | 100 | 66.67 |
| Compound B | PTZ | 100 | 80.00 |
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key differences in heterocyclic systems, substituents, and biological activities:
Key Observations :
- Heterocyclic Core Modifications : Replacement of the isoxazole-thiophene system with pyridine () or thiazole () alters electronic properties and binding affinity. Thiophene’s electron-rich nature may enhance π-π stacking, whereas pyridine introduces basicity .
- Nitro groups () may confer electrophilic reactivity, influencing cytotoxicity .
Physicochemical Properties
- Solubility : The thiophene-isoxazole system (logP ~2.5 estimated) may reduce aqueous solubility compared to pyridine-containing analogues (logP ~2.0) .
- Stability : Thiadiazole carboxamides are generally stable under physiological conditions, but the isoxazole ring may be prone to metabolic oxidation .
Q & A
Q. Advanced
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified isoxazole (e.g., 5-phenyl substitution) or thiophene (e.g., 3-methyl substitution) groups to assess activity changes .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or viral proteases, focusing on π-π stacking with thiophene .
- Fluorescence quenching assays : Monitor binding to serum albumin to evaluate pharmacokinetic behavior influenced by the isoxazole-thiophene hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
